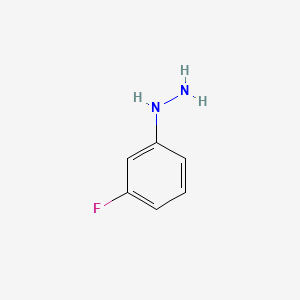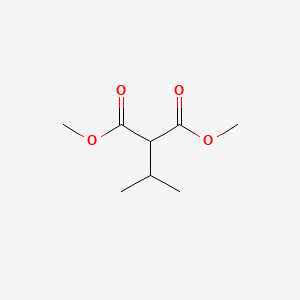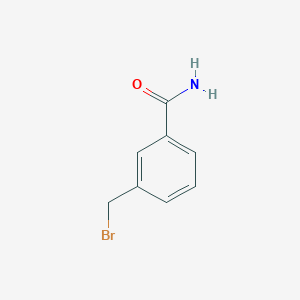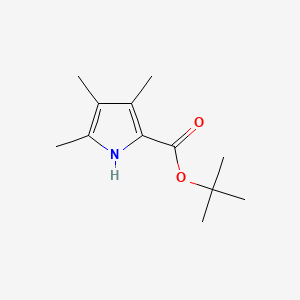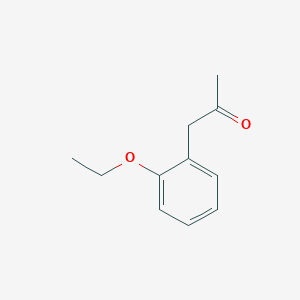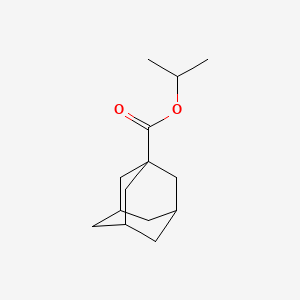![molecular formula C12H13N3O2 B1330543 2,4(1H,3H)-嘧啶二酮,6-[甲基(苯甲基)氨基]- CAS No. 21333-17-5](/img/structure/B1330543.png)
2,4(1H,3H)-嘧啶二酮,6-[甲基(苯甲基)氨基]-
描述
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- (2,4-PDMPA) is a synthetic compound with a wide range of applications in scientific research. It is a pyrimidinedione derivative that has been extensively used as a building block in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a probe for the investigation of various biochemical and physiological activities.
科学研究应用
HIV 抑制剂开发
2,4(1H,3H)-嘧啶二酮衍生物,包括 6-[甲基(苯甲基)氨基]-2,4(1H,3H)-嘧啶二酮,因其作为 HIV 抑制剂的潜力而受到探索。研究已将这些化合物确定为 HIV-1 逆转录酶的有效非核苷抑制剂。对其构效关系的研究表明,这些分子中的修饰可以显着增强其对 HIV-1 和 HIV-2 的抗病毒活性。这项研究表明,这些化合物代表了一类新型非核苷逆转录酶抑制剂,具有改进的抗病毒功效和降低的细胞毒性 (Buckheit 等,2007)。
化学合成和反应
还对 6-乙烯基-2,4(1H,3H)-嘧啶二酮(包括 6-[甲基(苯甲基)氨基]-2,4(1H,3H)-嘧啶二酮)的化学反应和合成进行了研究。已证明这些化合物与缺电子烯烃发生环加成反应,从而形成各种杂环结构,如吡啶并[2,3-d]嘧啶、吡咯并[3,4-c]吡啶和喹唑啉。此类研究对于开发新的合成途径和发现具有潜在药用价值的新型化合物非常重要 (Walsh & Wamhoff, 1989)。
药理学研究
在药理学研究中,已合成 6-[甲基(苯甲基)氨基]-2,4(1H,3H)-嘧啶二酮的衍生物并对其作为 III 类抗心律失常剂的潜力进行了评估。这些研究涉及在体外和体内模型中评估这些化合物的电生理活性。这些发现有助于理解这些化合物的构效关系及其潜在治疗应用 (Katakami 等,1992)。
新型合成和衍生化
此外,该化合物还参与了新型合成和衍生化研究。例如,某些衍生物已用于碳氮键断裂反应中,以合成和衍生结构,如 5H-茚并[1,2-d]嘧啶和嘧啶并[6,1-a]异吲哚。这些反应对于探索新的化学转化和扩展基于嘧啶的化合物的多样性具有重要意义 (Lal & Gidwani, 1993)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by NSC212231 require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have been known to cause various molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action of similar compounds
安全和危害
未来方向
生化分析
Biochemical Properties
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
6-[benzyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(8-9-5-3-2-4-6-9)10-7-11(16)14-12(17)13-10/h2-7H,8H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQVJAZUJJRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309525 | |
| Record name | NSC212231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21333-17-5 | |
| Record name | NSC212231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC212231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



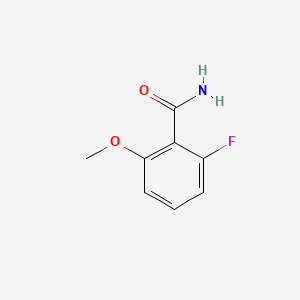
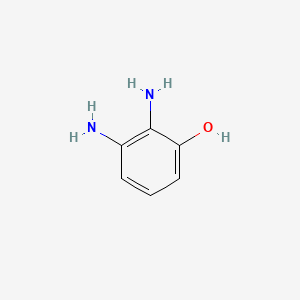
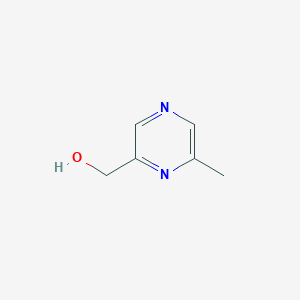
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)
